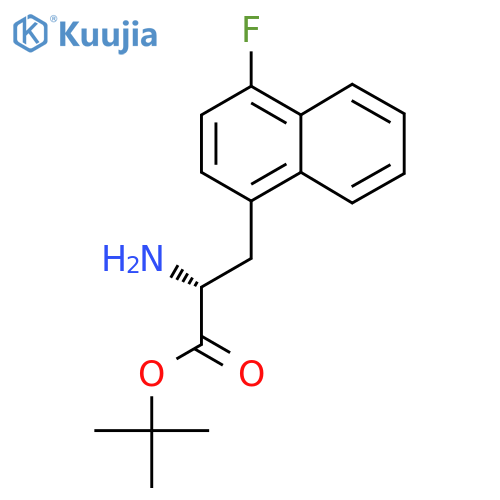

Cas no 2350329-94-9 (tert-butyl (2R)-2-amino-3-(4-fluoronaphthalen-1-yl)propanoate)

2350329-94-9 structure

商品名:tert-butyl (2R)-2-amino-3-(4-fluoronaphthalen-1-yl)propanoate

tert-butyl (2R)-2-amino-3-(4-fluoronaphthalen-1-yl)propanoate 化学的及び物理的性質

名前と識別子

-

- tert-butyl (2R)-2-amino-3-(4-fluoronaphthalen-1-yl)propanoate

- 2350329-94-9

- EN300-32794339

-

- インチ: 1S/C17H20FNO2/c1-17(2,3)21-16(20)15(19)10-11-8-9-14(18)13-7-5-4-6-12(11)13/h4-9,15H,10,19H2,1-3H3/t15-/m1/s1

- InChIKey: ADQVCBLRBDHXGR-OAHLLOKOSA-N

- ほほえんだ: FC1C=CC(=C2C=CC=CC2=1)C[C@H](C(=O)OC(C)(C)C)N

計算された属性

- せいみつぶんしりょう: 289.14780704g/mol

- どういたいしつりょう: 289.14780704g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 366

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.5

tert-butyl (2R)-2-amino-3-(4-fluoronaphthalen-1-yl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-32794339-0.05g |

tert-butyl (2R)-2-amino-3-(4-fluoronaphthalen-1-yl)propanoate |

2350329-94-9 | 95.0% | 0.05g |

$948.0 | 2025-03-18 | |

| Enamine | EN300-32794339-0.25g |

tert-butyl (2R)-2-amino-3-(4-fluoronaphthalen-1-yl)propanoate |

2350329-94-9 | 95.0% | 0.25g |

$1038.0 | 2025-03-18 | |

| Enamine | EN300-32794339-2.5g |

tert-butyl (2R)-2-amino-3-(4-fluoronaphthalen-1-yl)propanoate |

2350329-94-9 | 95.0% | 2.5g |

$2211.0 | 2025-03-18 | |

| Enamine | EN300-32794339-10.0g |

tert-butyl (2R)-2-amino-3-(4-fluoronaphthalen-1-yl)propanoate |

2350329-94-9 | 95.0% | 10.0g |

$4852.0 | 2025-03-18 | |

| Enamine | EN300-32794339-5.0g |

tert-butyl (2R)-2-amino-3-(4-fluoronaphthalen-1-yl)propanoate |

2350329-94-9 | 95.0% | 5.0g |

$3273.0 | 2025-03-18 | |

| Enamine | EN300-32794339-1g |

tert-butyl (2R)-2-amino-3-(4-fluoronaphthalen-1-yl)propanoate |

2350329-94-9 | 1g |

$1129.0 | 2023-09-04 | ||

| Enamine | EN300-32794339-5g |

tert-butyl (2R)-2-amino-3-(4-fluoronaphthalen-1-yl)propanoate |

2350329-94-9 | 5g |

$3273.0 | 2023-09-04 | ||

| Enamine | EN300-32794339-0.1g |

tert-butyl (2R)-2-amino-3-(4-fluoronaphthalen-1-yl)propanoate |

2350329-94-9 | 95.0% | 0.1g |

$993.0 | 2025-03-18 | |

| Enamine | EN300-32794339-0.5g |

tert-butyl (2R)-2-amino-3-(4-fluoronaphthalen-1-yl)propanoate |

2350329-94-9 | 95.0% | 0.5g |

$1084.0 | 2025-03-18 | |

| Enamine | EN300-32794339-1.0g |

tert-butyl (2R)-2-amino-3-(4-fluoronaphthalen-1-yl)propanoate |

2350329-94-9 | 95.0% | 1.0g |

$1129.0 | 2025-03-18 |

tert-butyl (2R)-2-amino-3-(4-fluoronaphthalen-1-yl)propanoate 関連文献

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

2350329-94-9 (tert-butyl (2R)-2-amino-3-(4-fluoronaphthalen-1-yl)propanoate) 関連製品

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量